tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHMSGEDWSROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Cascade Synthesis via Cyano Intermediate
Route Overview
This industrially scalable method, adapted from patent CN111574537B, involves:
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Alkylation of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate with ethyl bromoacetate.
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Catalytic hydrogenation (Raney Ni, H₂ 50 psi) to reduce the cyano group to a primary amine.
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Spirocyclization using sodium ethoxide in ethanol.
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Borane-dimethyl sulfide complex-mediated amide reduction to yield the final product.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaH, THF, 66°C, 8h | 82% |
| 2 | Raney Ni, EtOH, 40°C | 91% |
| 3 | NaOEt, EtOH, 0°C→RT | 68% |
| 4 | BH₃·SMe₂, THF, 12h | 74% |
Mechanistic Insights
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Step 1 : Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic substitution with ethyl bromoacetate to form the ether intermediate.
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Step 2 : Hydrogenolytic cleavage of the C≡N bond proceeds via adsorption on Raney nickel’s active sites, generating a primary amine without over-reduction.
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Step 3 : Base-induced intramolecular nucleophilic attack forms the spirocyclic lactam, with ethanol acting as both solvent and proton source.
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Step 4 : Borane coordinates to the lactam carbonyl, facilitating hydride transfer and yielding the tertiary amine.
One-Pot Spirocyclization Using Isopropyl Alcohol
Procedure
A modified approach from Ambeed employs:
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Substrate : tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (analogous precursor).
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Reagents : Acetic acid (0.5 eq), 4-hydroxy-3-methylfuran-2(5H)-one (1.1 eq), isopropyl alcohol.
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Conditions : 108°C, 12h, followed by silica gel chromatography (EtOAc/hexane).
Outcome
Alternative Pathway: Reductive Amination
Protocol
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Condensation : React tert-butyl 4-oxopiperidine-1-carboxylate with 1,5-diaminopentane in methanol.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer).
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Boc Protection : Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst.
Performance
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Overall Yield : 58% (three steps).
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Advantage : Avoids hazardous hydrogenation but requires precise pH control to prevent imine hydrolysis.
Reaction Optimization Strategies
Solvent Effects on Spirocyclization
Catalytic Hydrogenation Parameters
Borane Quenching Protocol
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Recommended : Gradual addition of methanol at 0°C minimizes exotherms and preserves product integrity.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability | Key Advantage |
|---|---|---|---|---|
| Four-Step Cascade | 4 | 45% | High | Industrial applicability |
| One-Pot Spirocyclization | 1 | 65% | Moderate | Rapid execution |
| Reductive Amination | 3 | 58% | Low | Avoids hydrogenation |
Chemical Reactions Analysis
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Diazaspiro Compounds
Structural Variations in Spiro Ring Systems
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2)
- Structure : Features a 5,5-spiro system (two 5-membered rings).
- Molecular Weight : 254.37 g/mol (lower due to reduced ring size).
- Applications : Widely used in p97 ATPase inhibitors (e.g., compound H in , % yield) and PROTAC degraders (e.g., ERD-3111 in ).
- Key Difference: Smaller spiro system ([5.5] vs.
tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (CAS: 1824005-85-7)
- Structure : Incorporates an oxygen atom in the 6-membered ring.
- Molecular Weight : 270.37 g/mol.
- Key Difference : Oxygen substitution increases polarity, improving aqueous solubility compared to the parent compound .
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 1784848-04-9)
Physicochemical and Pharmacokinetic Properties
Pharmacological Relevance
- Enzyme Inhibition : The [5.5]undecane derivative shows superior activity in p97 ATPase inhibition (IC₅₀ = 12 nM) compared to [5.6]dodecane analogs, likely due to better fit in the enzyme's binding pocket .
- Imaging Agents : The [5.6]dodecane core in was used in a PET radiotracer for α-synuclein fibrils, leveraging its rigidity for high target specificity .
- PROTACs : [5.5]undecane derivatives (e.g., ERD-3111) exhibit oral efficacy in estrogen receptor degradation, attributed to balanced lipophilicity and cellular permeability .
Biological Activity
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique spirocyclic structure allows for specific interactions with biological targets, making it a candidate for further research into its therapeutic applications.
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.4 g/mol
- CAS Number : 1256643-27-2
The compound is characterized by its spirocyclic structure, which contributes to its biological activity. It is typically synthesized through multi-step reactions involving spirocyclic amines and tert-butyl chloroformate, among other reagents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic configuration enables it to fit into binding sites with high specificity, potentially modulating various biological pathways .
Case Studies and Research Findings
-
GABAAR Antagonism :
Recent studies have indicated that compounds related to the diazaspiro framework exhibit antagonistic activity at the gamma-aminobutyric acid type A receptor (GABAAR). This receptor plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The structural characteristics of these compounds suggest they could be developed as GABAAR antagonists, which may have implications for treating neurological disorders . -
Potential in Neurological Disorders :
The compound's potential as a pharmaceutical intermediate has been explored in the context of neurological disorders. Its ability to interact with GABAARs suggests that it could influence neuronal excitability and synaptic transmission, making it a candidate for further investigation in drug development targeting conditions like epilepsy or anxiety disorders . -
Enzyme Interactions :
The unique structure of this compound allows for specific enzyme interactions that could lead to inhibition or activation of metabolic pathways. Detailed studies are ongoing to elucidate these interactions and their potential therapeutic implications .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.
Research Applications
The compound's applications span various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules aimed at treating neurological disorders.
- Biological Research : Investigating enzyme interactions and receptor binding mechanisms.
- Material Science : Development of new materials with specific properties due to its unique chemical structure .
Q & A
Q. What are the common synthetic routes for tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate, and what analytical techniques are critical for confirming its structural integrity?
Answer: The synthesis of this compound typically involves multi-step reactions, including spirocyclization and Boc (tert-butoxycarbonyl) protection. For example, a nucleophilic substitution reaction with tert-butyl carbamate precursors under inert atmospheres (e.g., using DIPEA in DMSO at elevated temperatures) is a key step . Critical analytical techniques include:
Q. How does the spirocyclic structure of this compound influence its physicochemical properties and receptor binding in pharmacological studies?
Answer: The spirocyclic framework imposes conformational rigidity, which enhances metabolic stability and reduces off-target interactions. This structure also modulates lipophilicity (logP) and solubility, critical for blood-brain barrier penetration in CNS-targeted therapies . Pharmacologically, the diazaspiro core mimics piperazine bioisosteres, enabling selective binding to receptors like GABAₐ (as seen in related diazaspiro derivatives) . Rigidity-driven entropy reduction improves binding affinity, as observed in PARP inhibitor studies .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data observed for this compound derivatives across different assay systems?
Answer: Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or impurity profiles. Methodological strategies include:
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and cellular uptake studies.
- Structural characterization : Use X-ray crystallography or cryo-EM to confirm binding modes in conflicting systems .
- Batch analysis : Compare activity across synthetic batches to rule out impurities (e.g., oxalate salts for crystallization purity) .
Q. How can computational modeling guide the optimization of this compound for selective receptor targeting?
Answer:
- Molecular docking : Predict binding poses at target receptors (e.g., PARP1 vs. PARP2) to prioritize derivatives with selective interactions .
- MD simulations : Analyze conformational dynamics to optimize spirocycle substituents for enhanced target residence time .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to design analogs with improved selectivity .
Q. What purification challenges are associated with this compound, and how can they be mitigated?
Answer: Purification hurdles include:
- Polar byproducts : Use reverse-phase HPLC or ion-exchange chromatography to separate Boc-protected intermediates from hydrophilic impurities .
- Racemization risks : Employ chiral columns or crystallization (e.g., oxalate salt formation) to isolate enantiopure forms .
- Scale-up issues : Optimize flash chromatography gradients or switch to preparative SFC (supercritical fluid chromatography) for high-purity batches .
Q. How does the tert-butyl group impact the stability and derivatization potential of this compound?
Answer: The tert-butyl group:
- Enhances stability : Protects the carbamate from hydrolysis under acidic/biological conditions, extending shelf life .
- Limits derivatization : Requires deprotection (e.g., TFA cleavage) before introducing substituents at the 3-position .
- Modulates solubility : Increases logP, necessitating formulation adjustments (e.g., co-solvents) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
